N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide
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Overview
Description
N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide typically involves multiple steps. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of new chemical bonds . In biological systems, it may interact with proteins or enzymes, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
- 2,6-Di-tert-butyl-4-methylphenol
Uniqueness
N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in catalytic applications and biochemical studies.
Properties
Molecular Formula |
C47H56NO3PS |
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Molecular Weight |
746.0 g/mol |
IUPAC Name |
N-[(3,5-ditert-butyl-4-methoxyphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C47H56NO3PS/c1-44(2,3)37-29-31(30-38(42(37)50-12)45(4,5)6)40(48-53(49)46(7,8)9)34-25-19-26-35-41(34)51-43-36(47(35,10)11)27-20-28-39(43)52(32-21-15-13-16-22-32)33-23-17-14-18-24-33/h13-30,40,48H,1-12H3 |
InChI Key |
BCSWMDYGGCPTPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)NS(=O)C(C)(C)C)C |
Origin of Product |
United States |
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